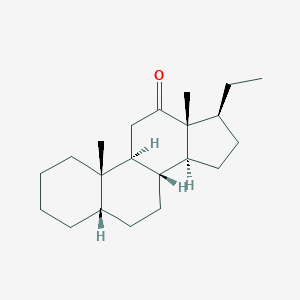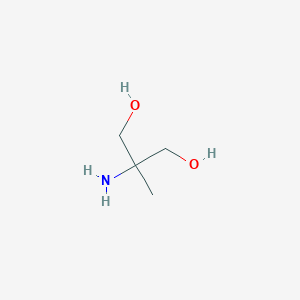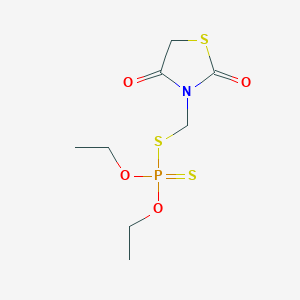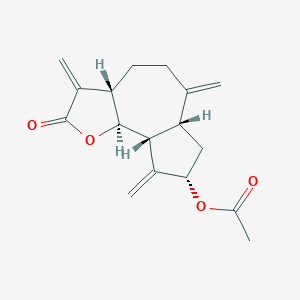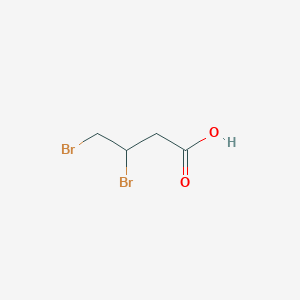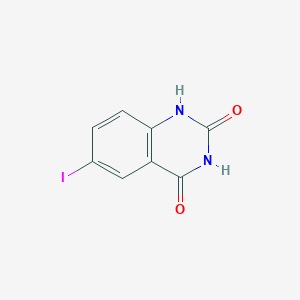
6-Iod-1H-Chinolin-2,4-dion
Übersicht
Beschreibung
6-Iodo-1H-quinazoline-2,4-dione, also known as 6-iodoquinazoline-2,4-dione, is a heterocyclic compound of the quinazoline family with a variety of applications in synthetic organic chemistry. It is a versatile intermediate for the synthesis of many biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. It is also used as an inhibitor of enzymes, such as tyrosinase, and as a fluorescent probe for the detection of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Heterocyclen
Das Chinolin-2,4-dion-Grundgerüst ist von entscheidender Bedeutung für die Synthese neuer Heterocyclen. Forscher sind besonders daran interessiert, neue Verbindungen zu synthetisieren, die dieses Grundgerüst enthalten, da es über potenzielle antihypertensive Eigenschaften verfügt . Die Möglichkeit, verschiedene Heterocyclen zu schaffen, ermöglicht die Erforschung neuer pharmakologischer Aktivitäten und die Entwicklung neuer therapeutischer Mittel.
Antihypertensive Mittel
Chinolinderivate, einschließlich 6-Iod-1H-Chinolin-2,4-dion, wurden auf ihre antihypertensive Wirkung untersucht. Diese Verbindungen sind strukturell ähnlich zu klinisch eingesetzten Antihypertensiva wie Ketanserin und haben sich in der Entwicklung neuer Medikamente zur Behandlung von Bluthochdruck als vielversprechend erwiesen .
Krebsforschungsforschung
Der Chinolin-Anteil ist dafür bekannt, eine breite Palette von medizinischen Aktivitäten zu zeigen, darunter auch Antikrebsaktivitäten. Die Integration der this compound-Struktur in neue Moleküle könnte zur Entdeckung potenter Antikrebsmittel führen, da sie die gezielte Ansprache spezifischer Pfade ermöglicht, die an der Proliferation von Krebszellen beteiligt sind .
Antimikrobielle Aktivität
Die Forschung hat gezeigt, dass Chinolinderivate eine signifikante antibakterielle und antimykotische Aktivität aufweisen können. Die strukturellen Merkmale von this compound machen es zu einem Kandidaten für die weitere Erforschung auf der Suche nach neuen antimikrobiellen Wirkstoffen, die gegen resistente Bakterien- und Pilzstämme kämpfen können .
Enzyminhibition
Chinolin-2,4-dione wurden bei der Synthese von Enzyminhibitoren eingesetzt. Diese Verbindungen können mit verschiedenen Enzymen interagieren, was möglicherweise zur Entwicklung von Behandlungen für Krankheiten führt, bei denen die Enzymregulation entscheidend ist. Sie wurden zum Beispiel zur Synthese selektiver Inhibitoren für den Sphingosin-1-Phosphat-Rezeptor 2 (S1PR2) verwendet, der für die Modulation der Immunantwort relevant ist .
Chemische Katalyse
Die Chinolinstruktur hat auch Anwendungen in der chemischen Katalyse gefunden. Derivate von this compound könnten wichtige Reaktionen katalysieren, wie zum Beispiel die Allylierung und Benzylierung von Carbonylverbindungen, die grundlegende Prozesse in der organischen Synthese sind .
Zukünftige Richtungen
The discovery of new inhibitors with an improved and distinct pharmacological profile is still needed for enormous explorations . The integration of different functional groups at position N-1 and N-3 of the quinazoline nucleus was found to be essential for antimicrobial activity . These findings suggest potential future directions for the development of new quinazoline-2,4-dione derivatives.
Wirkmechanismus
Target of Action
6-Iodo-1H-quinazoline-2,4-dione is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities . The primary targets of quinazoline derivatives include various receptors and enzymes, such as bacterial gyrase/topoisomerase , serotonin receptors , glutamate receptors , and protein kinases . .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes or block receptor signaling, thereby affecting cell proliferation, inflammation, and other biological responses .
Biochemical Pathways
Quinazoline derivatives are known to affect multiple pathways due to their interaction with various targets . For example, they can inhibit protein kinases, which play crucial roles in signal transduction pathways .
Pharmacokinetics
The compound’s molecular weight is reported to be 28804 , which could influence its pharmacokinetic properties.
Result of Action
Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Biochemische Analyse
Biochemical Properties
Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Molecular Mechanism
Quinazoline derivatives have been found to inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Eigenschaften
IUPAC Name |
6-iodo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSMJLABFCDYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464155 | |
| Record name | 6-iodo-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16353-27-8 | |
| Record name | 6-iodo-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



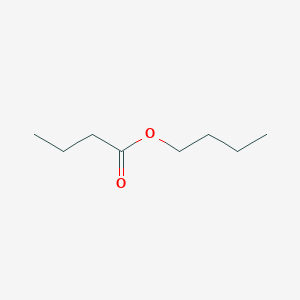

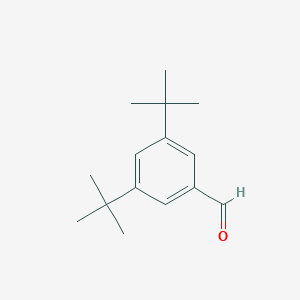


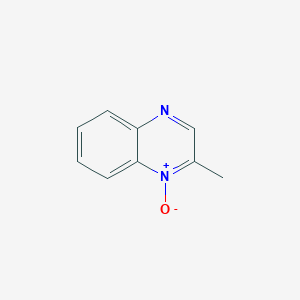
![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
